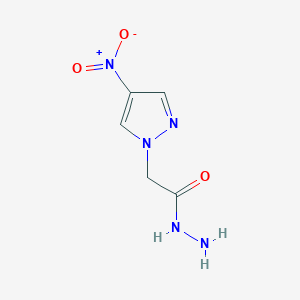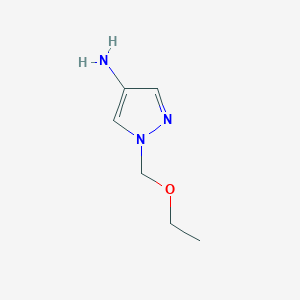
(3S)-1-methylpiperidine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-1-methylpiperidine-3-carboxylic acid hydrochloride, commonly known as MPCA hydrochloride, is an organic compound derived from the amino acid lysine. It is a white crystalline solid that is soluble in water and has a variety of uses in the scientific research field. MPCA hydrochloride is a versatile compound that can be used for a wide range of applications, from synthesis to biochemical and physiological research.
Applications De Recherche Scientifique
MPCA hydrochloride is used in a variety of scientific research applications. It has been used in the synthesis of peptides and proteins, as well as in the study of enzyme-catalyzed reactions. It is also used in the study of biochemical and physiological processes, such as the metabolism of carbohydrates and the action of hormones. Additionally, MPCA hydrochloride is used in the study of cell signaling pathways and drug metabolism.
Mécanisme D'action
MPCA hydrochloride acts as a chelating agent, binding to metal ions and forming complexes. These complexes can then be used for a variety of purposes, such as to study the structure and function of enzymes and other proteins. Additionally, MPCA hydrochloride can be used as a substrate for enzyme-catalyzed reactions, as well as for the synthesis of peptides and proteins.
Biochemical and Physiological Effects
MPCA hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as phosphatases and proteases, as well as to modulate the activity of cell signaling pathways. Additionally, MPCA hydrochloride has been shown to have an effect on the metabolism of carbohydrates and hormones.
Avantages Et Limitations Des Expériences En Laboratoire
MPCA hydrochloride is a versatile compound with a variety of uses in the laboratory. It is relatively easy to synthesize and is soluble in water, making it convenient for use in experiments. Additionally, it can be used as a substrate for enzyme-catalyzed reactions and as a chelating agent for metal ions. However, MPCA hydrochloride is sensitive to light and heat, and should be stored in a cool, dark place.
Orientations Futures
MPCA hydrochloride is a versatile compound with a variety of potential applications in the scientific research field. Future research can focus on the development of new synthesis methods for MPCA hydrochloride, as well as on the study of its biochemical and physiological effects. Additionally, further research can be done on the use of MPCA hydrochloride as a chelating agent, as well as on its potential applications in drug metabolism and cell signaling pathways. Finally, future research can also focus on the development of new uses for MPCA hydrochloride, such as in the synthesis of peptides and proteins.
Méthodes De Synthèse
MPCA hydrochloride can be synthesized from lysine using a two-step process. First, lysine is treated with a base such as sodium hydroxide to form the amide of lysine. The amide is then reacted with an acid such as hydrochloric acid to form the hydrochloride salt of MPCA. This method is simple and efficient, making MPCA hydrochloride a convenient compound for laboratory use.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-1-methylpiperidine-3-carboxylic acid hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-methylpyridine", "ethyl acetoacetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium sulfate", "magnesium sulfate", "diethyl ether", "water" ], "Reaction": [ "Step 1: React 3-methylpyridine with ethyl acetoacetate in the presence of sodium borohydride to form (3S)-1-methylpiperidine-3-carboxylic acid ethyl ester.", "Step 2: Hydrolyze the ester using hydrochloric acid to obtain (3S)-1-methylpiperidine-3-carboxylic acid.", "Step 3: Convert the acid to its hydrochloride salt by reacting with hydrochloric acid.", "Step 4: Purify the product by recrystallization from water and drying with magnesium sulfate." ] } | |
Numéro CAS |
2061169-12-6 |
Nom du produit |
(3S)-1-methylpiperidine-3-carboxylic acid hydrochloride |
Formule moléculaire |
C7H14ClNO2 |
Poids moléculaire |
179.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




